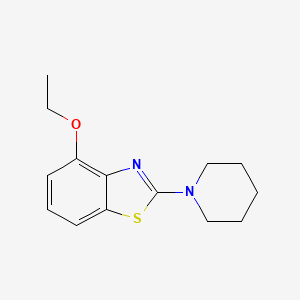4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole
CAS No.: 862977-08-0
Cat. No.: VC11895152
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 862977-08-0 |
|---|---|
| Molecular Formula | C14H18N2OS |
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | 4-ethoxy-2-piperidin-1-yl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3 |
| Standard InChI Key | NEJNRLZCQHFZMK-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 |
| Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The benzothiazole scaffold consists of a fused benzene and thiazole ring system. In 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, the 4-position is substituted with an ethoxy group (-OCH2CH3), while the 2-position bears a piperidin-1-yl moiety. This configuration introduces steric and electronic modifications that influence reactivity and biological interactions.
Molecular Formula: C14H17N2OS
Molecular Weight: 277.37 g/mol
Key Functional Groups:
-
Benzothiazole core (aromatic system with sulfur and nitrogen heteroatoms)
-
Ethoxy group (electron-donating substituent)
-
Piperidine ring (aliphatic amine contributing to basicity)
Spectral Characterization
While direct spectral data for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are scarce, analogous compounds provide insights into expected characteristics:
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves multistep protocols, as evidenced by analogous benzothiazole derivatives :
-
Benzothiazole Core Formation:
-
Piperidine Incorporation:
Example Synthesis (Adapted from ):
-
Step 1: Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxyaniline with thiourea.
-
Step 2: Chlorination at the 2-position using PCl5 to yield 2-chloro-4-ethoxy-1,3-benzothiazole.
-
Step 3: Nucleophilic substitution with piperidine in DMF at 80°C for 12 hours.
Yield: ~65–75% (based on analogous reactions) .
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| Benzothiazole 31 | 0.125–64 | S. aureus, MRSA, VISA |
| Derivative 36 | <0.125 | A. baumannii, P. aeruginosa |
Mechanistic studies attribute this activity to gyrase and topoisomerase IV inhibition .
Neuroprotective Effects
Multitarget benzothiazole derivatives exhibit:
-
AChE inhibition (IC50: 6.7 µM)
-
MAO-B inhibition (IC50: 1.6 µM)
These activities position 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole as a candidate for Alzheimer’s disease research.
Comparative Analysis with Analogues
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume